molecular formula C17H21N3O3 B2862132 4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930547-85-6

4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2862132
CAS RN: 930547-85-6
M. Wt: 315.373
InChI Key: VTIOCFSAQILVQY-UHFFFAOYSA-N
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Description

The compound “4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of chemical compounds known as pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups .


Molecular Structure Analysis

The molecular structure of pyrimidinediones is characterized by a pyrimidine ring substituted with two carbonyl groups . The specific structure of “this compound” would require more specific information or computational analysis for a detailed description.


Chemical Reactions Analysis

The chemical reactions involving pyrimidinediones can be complex and varied. For instance, suitably functionalized pyrimidine-2,4-diones can cyclize intramolecularly to yield novel compounds in excellent yields . The specific reactions of “this compound” would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Pyrimidinediones, in general, are aromatic heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Pyrrolopyrimidine derivatives exhibit a range of biological activities, making them valuable in the development of therapeutic agents. For example, some derivatives have been studied as inhibitors of glycolic acid oxidase, showing potential in reducing urinary oxalate levels and treating conditions like hyperoxaluria (Rooney et al., 1983). Another research area involves their potential as human neutrophil elastase inhibitors, suggesting applications in treating diseases involving HNE activity (Expert Opinion on Therapeutic Patents, 2009).

Materials Science Applications

In materials science, pyrrolopyrimidine derivatives are integral to the synthesis of conjugated polymers and copolymers. These materials exhibit promising properties for electronic applications due to their photoluminescent characteristics. For instance, conjugated polymers containing pyrrolopyrimidine units have been synthesized for their strong photoluminescence and potential in electronic applications (Beyerlein & Tieke, 2000). Additionally, pyrrolopyrimidine-based polymers have been explored as electron transport layers in polymer solar cells, enhancing device performance through improved electron mobility and conductivity (Hu et al., 2015).

Organic Synthesis Applications

In organic synthesis, the structural complexity of pyrrolopyrimidine derivatives allows for the exploration of novel synthetic routes and mechanisms. Studies have detailed the synthesis of novel pyrrolopyrimidine derivatives with potential biological activities, highlighting the versatility of these compounds in synthesizing biologically active agents (Veeranna et al., 2022). Moreover, the electrochemical properties of pyrrolopyrimidines have been investigated, providing insights into their redox behavior and potential applications in electrochemical sensors or devices (Dryhurst, 1976).

Mechanism of Action

The mechanism of action of pyrimidinediones can vary depending on their specific structure and the biological system in which they are acting. For instance, some pyrimidines exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

The future directions in the research of pyrimidinediones could involve the development of new synthesis methods, exploration of their biological activities, and the design of novel pyrimidine analogs possessing enhanced activities with minimum toxicity . The specific future directions for “4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” would depend on its potential applications and the results of ongoing research.

properties

IUPAC Name

4-(4-hydroxyphenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-10(2)7-8-20-9-13-14(16(20)22)15(19-17(23)18-13)11-3-5-12(21)6-4-11/h3-6,10,15,21H,7-9H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIOCFSAQILVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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